Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
Description
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining a naphthyl moiety with a hydroxyimino group and a tert-butyl carbamate, suggests intriguing reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMMHOKGBEVAK-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N\O)/CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process
Step 1: : Naphthalene functionalization via bromination, followed by substitution reactions to introduce the desired functional groups.
Step 2: : Introduction of the hydroxyimino group through oximation reactions using hydroxylamine derivatives.
Step 3: : Coupling with tert-butyl isocyanate to form the carbamate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above steps, with focus on maximizing yield and purity through high-efficiency catalysis and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyimino group can undergo oxidation to form oxime ethers or nitriles.
Reduction: : Reduction of the naphthalene ring or hydroxyimino group, leading to a variety of reduced derivatives.
Substitution: : The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, modifying the compound's reactivity and properties.
Common Reagents and Conditions
Oxidation: : Peracids, or other oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: : Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, alkoxides).
Major Products
The major products of these reactions depend on the reaction conditions but typically include modified versions of the original compound with altered functional groups enhancing or changing its activity.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis to create more complex molecules.
Acts as an intermediate in the synthesis of dyes, pigments, and specialty chemicals.
Biology
Potentially studied for its interactions with biological molecules due to the hydroxyimino group, which can form stable complexes.
Medicine
Investigated for its potential therapeutic properties, given the reactivity of its functional groups with biomolecules.
Industry
Utilized in material science for creating advanced polymers or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate exerts its effects involves interactions between its functional groups and molecular targets. The hydroxyimino group can form hydrogen bonds or undergo nucleophilic attacks, while the naphthalene moiety provides a stable aromatic platform for interactions with proteins or enzymes. These interactions potentially modulate biological pathways by affecting enzyme activity or signaling processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-naphthyl)carbamate
N-(2-Hydroxyimino-naphthyl)carbamate
Tert-butyl N-(3-hydroxy-naphthyl)carbamate
Uniqueness
What sets Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate apart from similar compounds is its unique combination of the hydroxyimino group and the naphthalene structure, which imparts unique reactivity and potential biological activity. The specific arrangement and interaction of these functional groups make it a versatile candidate for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
